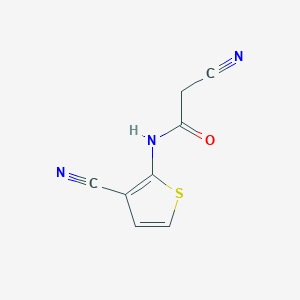

2-cyano-N-(3-cyano-2-thienyl)acetamide

Description

Significance of Cyanoacetamide Derivatives in Contemporary Chemical and Biological Research

Cyanoacetamide derivatives are a versatile class of organic compounds characterized by a cyano group and an acetamide (B32628) functionality. tubitak.gov.tr This unique structural combination imparts a high degree of reactivity, making them valuable synthons in heterocyclic synthesis. tubitak.gov.tr The presence of both electrophilic and nucleophilic centers allows for a wide range of chemical transformations, facilitating the construction of complex molecular architectures. tubitak.gov.tr

Beyond their synthetic utility, cyanoacetamide derivatives have demonstrated a broad spectrum of biological activities. Researchers have explored their potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor agents. nih.gov Their ability to interact with various biological targets has made them a focal point in medicinal chemistry and drug discovery programs. For instance, certain cyanoacetamide derivatives have been investigated for their insecticidal properties. ekb.egperiodikos.com.br

Position of 2-cyano-N-(3-cyano-2-thienyl)acetamide within Thienyl Acetamide Chemistry

The subject of this article, this compound, is a member of the thienyl acetamide family. This classification signifies the presence of a thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, attached to an acetamide group. Thiophene-containing compounds are of particular interest in medicinal chemistry due to their diverse pharmacological properties. acs.org The incorporation of a thienyl moiety into the acetamide framework can significantly influence the compound's biological activity and physicochemical properties.

The synthesis of a closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has been described in the literature, involving the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an activated form of 2-(thiophen-2-yl)acetic acid. acs.org This suggests a probable synthetic route for this compound, likely proceeding through the acylation of 2-amino-3-cyanothiophene with a cyanoacetic acid derivative.

Overview of Current Research Trajectories and Academic Value

Current research into compounds structurally similar to this compound is largely focused on their potential as intermediates in the synthesis of more complex, biologically active heterocyclic systems. For example, the related compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been utilized as a precursor for the synthesis of various heterocyclic derivatives with potential antitumor activities. researchgate.net

The academic value of this compound lies in its potential as a building block for novel therapeutic agents. The presence of two reactive cyano groups and an acetamide linkage provides multiple sites for chemical modification, allowing for the generation of diverse molecular libraries for biological screening. The investigation of such compounds contributes to the broader understanding of structure-activity relationships within this chemical class.

Scope and Objectives of Academic Inquiry for the Compound

The primary objectives of academic inquiry into this compound and its analogues include:

Development of efficient and scalable synthetic routes: Establishing reliable methods for the preparation of this compound is crucial for its further investigation and potential application.

Exploration of its chemical reactivity: Understanding how the molecule behaves in various chemical reactions is key to unlocking its potential as a synthetic intermediate.

Synthesis of novel heterocyclic compounds: Utilizing this compound as a starting material to construct new molecular frameworks with potential biological activity.

Evaluation of biological activity: Screening the parent compound and its derivatives for a range of pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory properties.

The data presented in the following tables for the analogous compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides a reference for the type of characterization that would be essential for a thorough investigation of this compound.

Table 1: Physicochemical Properties of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂OS₂ | acs.org |

| Molecular Weight | 248.33 g/mol | acs.org |

| Melting Point | 163-166 °C | acs.org |

Table 2: Spectroscopic Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Spectroscopy | Data | Reference |

|---|---|---|

| FT-IR (KBr, cm⁻¹) | 3298 (N-H), 2221 (C≡N), 1653 (C=O) | acs.org |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.77 (s, 1H, NH), 7.68 (d, J = 5.6 Hz, 1H), 7.40 (dd, J = 5.1, 1.2 Hz, 1H), 7.18 (d, J = 5.6 Hz, 1H), 7.09-7.06 (m, 2H), 4.05 (s, 2H, CH₂) | acs.org |

Properties

IUPAC Name |

2-cyano-N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOFQTLYFSBJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-cyano-N-(3-cyano-2-thienyl)acetamide

The primary route to synthesizing this compound involves a two-step process: first, the creation of the key intermediate, 2-amino-3-cyanothiophene, followed by its acylation with a cyanoacetic acid derivative to form the final amide product.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound relies on the preparation of two essential precursors: the 2-aminothiophene core and the cyanoacetylating agent.

2-Amino-3-cyanothiophene Synthesis via the Gewald Reaction: The cornerstone for the synthesis of the thiophene (B33073) portion of the molecule is the Gewald reaction. This multicomponent reaction provides a versatile and efficient method for preparing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), a nitrile with an active α-methylene group (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. scispace.com

The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgresearchgate.net The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by simply changing the starting carbonyl compound, making it a powerful tool for creating a library of thiophene derivatives. researchgate.net

Cyanoacetylating Agent Synthesis: The second precursor is typically a reactive form of cyanoacetic acid, such as cyanoacetyl chloride or ethyl cyanoacetate (B8463686). N-substituted cyanoacetamides, which are analogues of the target molecule's side chain, are commonly synthesized by reacting various amines with ethyl cyanoacetate, often at elevated temperatures or under reflux. researchgate.netresearchgate.net This straightforward nucleophilic acyl substitution forms the necessary amide bond of the precursor itself. periodikos.com.br

Reaction Conditions and Optimization Protocols

Amide Bond Formation: The acylation of 2-amino-3-cyanothiophene is a standard amide synthesis. This can be achieved by reacting the aminothiophene with cyanoacetyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, cyanoacetic acid can be coupled directly with the aminothiophene using a dehydrating agent or coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the reaction. googleapis.com Thioacid-based methods have also emerged as effective strategies for amide bond formation under mild conditions. nih.gov

Gewald Reaction Optimization: The conditions for the Gewald reaction can be fine-tuned to improve yields and reaction times. The reaction is typically carried out in solvents like ethanol (B145695) or dimethylformamide (DMF) with an organic base catalyst. thieme-connect.comnih.gov Modern protocols often employ microwave irradiation, which has been shown to significantly shorten reaction times and improve product yields. wikipedia.orggoogle.com The choice of base is also crucial, with amines such as morpholine, piperidine (B6355638), or triethylamine (B128534) being commonly used. nih.govgoogle.com

| Carbonyl Component | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | Good | nih.gov |

| Various Aldehydes | Cyanoacetamide | Triethylamine | Ethanol | Microwave (45-55°C) | High | google.com |

| Ketones | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100°C | 96 | thieme-connect.com |

| Arylacetaldehydes | Ethyl Cyanoacetate | Morpholine | Ethanol | Microwave | 53-91 | organic-chemistry.org |

Catalyst Systems and Solvent Effects

The efficiency of the synthetic pathway is highly dependent on the choice of catalysts and solvents for each step.

Catalysis in the Gewald Reaction: The base in the Gewald reaction acts as a catalyst for the initial Knoevenagel condensation. thieme-connect.com While stoichiometric amounts of amines were traditionally used, recent advancements have introduced truly catalytic systems. thieme-connect.com For instance, piperidinium borate has been shown to be an effective conjugate acid-base pair catalyst. thieme-connect.com In other variations, zinc oxide (ZnO) has been employed as an economical and eco-friendly catalyst for the one-pot synthesis of 2-aminothiophenes. researchgate.net

Solvent Effects: In the Gewald reaction, polar protic solvents like ethanol are frequently used, often in combination with water, which can facilitate an eco-friendly workup. thieme-connect.com For the subsequent amide bond formation, polar aprotic solvents such as DMF or dichloromethane are common choices as they effectively dissolve the reactants and facilitate the coupling reaction.

Derivatization and Analogue Synthesis

This compound is a polyfunctional molecule with several reactive sites, making it an excellent scaffold for the synthesis of diverse analogues and derivatives. tubitak.gov.tr

Modifications of the Thiophene Core

The thiophene ring and its substituents offer several avenues for chemical modification. The 2-amido group can be further functionalized, and the thiophene ring itself can undergo additional reactions. For example, the precursor 2-aminothiophene can react with various electrophiles like isocyanates or aldehydes to form urea or Schiff base derivatives, respectively. ijpbs.comresearchgate.net Acylation of the amino group with different acylating agents can also lead to a wide range of N-functionalized thiophenes. nih.gov

Alterations of the Acetamide (B32628) Linker and Cyano Groups

The acetamide linker and its associated cyano group are key sites for derivatization, primarily through the reactivity of the active methylene group and the transformation of the nitrile functions.

Knoevenagel Condensation of the Active Methylene Group: The methylene group (-CH2-) in the 2-cyanoacetamide (B1669375) moiety is an active hydrogen component, positioned between two electron-withdrawing groups (a carbonyl and a cyano group). wikipedia.org This makes it susceptible to deprotonation by a mild base and subsequent nucleophilic addition to a carbonyl group, a reaction known as the Knoevenagel condensation. periodikos.com.brwikipedia.org Reacting this compound with various aldehydes or ketones in the presence of a weak base like piperidine or triethylamine can generate a diverse array of α,β-unsaturated derivatives. ekb.egchemspider.com This reaction is a cornerstone for extending the molecular structure. nih.gov

| Aldehyde | Active Methylene Compound | Base | Solvent | Conditions | Yield (%) | Reference |

| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2h | 100 | chemspider.com |

| Various Benzaldehydes | 2-Cyanoacetamide | Triethylamine | NaCl solution | Microwave, 35 min | 90-99 | researchgate.net |

| 4-Hydroxybenzaldehyde | 2-Cyanoacetamide | Ammonium Acetate | Solvent-free | Microwave, 40s | 98.6 | nih.gov |

Transformations of the Cyano Groups: The cyano (nitrile) groups present on both the thiophene ring and the acetamide side chain are versatile functional groups that can be converted into other moieties. researchgate.net They can undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids. Furthermore, the polarity of the cyano group allows it to react with various nucleophiles and electrophiles, enabling its participation in cyclization reactions to construct new fused heterocyclic rings. quimicaorganica.org This reactivity opens pathways to complex molecular architectures built upon the initial thiophene scaffold.

Formation of Fused and Bridged Heterocyclic Systems

The strategic arrangement of reactive sites within this compound and its analogues facilitates intramolecular cyclization reactions to afford a variety of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds. nih.gov The active methylene group and the cyano groups are particularly instrumental in these transformations, often participating in base-catalyzed condensation and cyclization cascades.

One of the primary applications is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. For instance, the cyclization of related N-arylcyanoacetamide compounds is a well-established method for constructing fused pyridine (B92270) rings. cerist.dzresearchgate.netperiodikos.com.br This type of reaction, often referred to as a Thorpe-Ziegler cyclization, typically involves the intramolecular attack of a carbanion, generated from the active methylene group, onto one of the cyano groups, leading to an enamine intermediate that subsequently tautomerizes to the more stable aromatic system.

Analogous cyanoacetamide derivatives have been extensively used to build other fused heterocycles. For example, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide serves as a key intermediate for synthesizing fused thiazoles, pyrazoles, thiophenes, and pyridazines through reactions with various bidentate reagents. sapub.org

The table below summarizes representative transformations of cyanoacetamide derivatives leading to fused heterocyclic systems.

| Starting Material Analogue | Reagent(s) | Resulting Fused System | Reference |

| 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | Elemental Sulfur, Phenyl isothiocyanate | Fused Thiazole (B1198619) | sapub.org |

| 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | Hydrazine (B178648) Hydrate | Fused Pyrazole (B372694) | sapub.org |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Intramolecular Cyclization | Thieno[2,3-b]pyridine | cerist.dzresearchgate.net |

| Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate | Intramolecular Cyclization | Thieno[2,3-b:4,5-b′]dipyridine | researchgate.net |

While the formation of fused systems is a common and well-documented strategy, the synthesis of bridged heterocyclic systems from this compound is less prevalent in the literature. The development of intramolecular Diels-Alder reactions or other cyclization strategies is a valuable approach for creating bridged bicyclic structures, but specific applications starting from this particular scaffold are not extensively reported. nih.gov

Regioselective Functionalization Approaches

Cyanoacetamide derivatives are polyfunctional compounds with several potential reaction sites, making regioselectivity a critical aspect of their synthetic utility. tubitak.gov.tr The molecule possesses both nucleophilic centers (the active methylene carbon and the amide nitrogen) and electrophilic centers (the carbonyl carbon and the cyano carbons). tubitak.gov.tr

The most common regioselective functionalization involves the active methylene group. The protons on this carbon are acidic and can be readily removed by a base to generate a potent nucleophile. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacetamide derivatives. nih.gov

Alkylation: Reaction with alkyl halides.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Functionalization can also be directed towards other parts of the molecule. For instance, a novel cyanofunctionalization-benzannulation cascade reaction has been developed for related nitrogen heterocycles, demonstrating that under specific conditions, cyano groups can be regioselectively introduced. nih.gov While this example does not use this compound as a starting material, it highlights the possibility of targeting specific positions for cyanation.

Mechanistic Investigations of Synthetic Processes

Understanding the reaction mechanisms involved in the transformation of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of fused heterocyclic systems from cyanoacetamide precursors is a cornerstone of their chemical application. The mechanism for the intramolecular cyclization to form fused pyridinone or thieno[2,3-b]pyridine rings is a key example.

The generally accepted mechanism proceeds as follows:

Deprotonation: In the presence of a base (e.g., sodium ethoxide, piperidine), a proton is abstracted from the active methylene group, forming a resonance-stabilized carbanion.

Intramolecular Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbon of the adjacent cyano group on the thiophene ring (Thorpe-Ziegler reaction). This step forms a new carbon-carbon bond and results in a cyclic imine intermediate.

Tautomerization/Cyclization: The intermediate undergoes tautomerization to form a more stable enamine. This is often followed by hydrolysis of the second cyano group or further cyclization depending on the specific substrate and reaction conditions.

Aromatization: The final step is often a thermodynamically favorable aromatization of the newly formed ring, which drives the reaction to completion. nih.gov

This mechanistic pathway highlights the dual role of the cyanoacetamide moiety, which contains both the nucleophilic center (active methylene) and the framework for building the new heterocyclic ring.

Exploration of Competing Reaction Pathways and Selectivity

The multitude of reactive sites in this compound can lead to competing reaction pathways, resulting in a mixture of products if the reaction conditions are not carefully controlled.

A notable example of this complexity arises in reactions with certain electrophiles. The cyclization of related N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides with 2-(arylmethylidene)malononitriles has been reported to be nonselective, yielding mixtures of different heterocyclization products. researchgate.net This lack of selectivity suggests that multiple competing cyclization pathways are viable under the reaction conditions.

Competition can arise from several factors:

Ambident Nucleophilicity: The anion formed upon deprotonation of the cyanoacetamide moiety is an ambident nucleophile. It can react through the carbon of the active methylene group (C-alkylation) or through the oxygen or nitrogen of the amide group (O- or N-alkylation), although C-alkylation is typically favored.

Multiple Electrophilic Sites: In reactions with complex reagents, there may be multiple electrophilic sites that can be attacked by the nucleophilic centers of the cyanoacetamide derivative.

Intermolecular vs. Intramolecular Reactions: Under certain conditions, intermolecular condensation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

Controlling the regioselectivity and chemoselectivity of these reactions is paramount. This is often achieved by carefully choosing the base, solvent, reaction temperature, and the nature of the reactants to favor one reaction pathway over the others.

Structural Characterization and Elucidation

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structure of chemical compounds by providing information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-cyano-N-(3-cyano-2-thienyl)acetamide, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the protons on the thiophene (B33073) ring and the methylene (B1212753) group of the acetamide (B32628) moiety. ¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. 2D NMR techniques such as COSY and HSQC would be instrumental in establishing the connectivity between protons and carbons. Despite extensive searches, no published ¹H or ¹³C NMR data specifically for this compound could be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O (amide I) stretching, the N-H bending (amide II), and the two distinct C≡N (cyano) stretching vibrations. While IR data is available for similar compounds, no specific IR spectrum or a table of vibrational frequencies for this compound has been found in the surveyed literature. For instance, a related compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibits two CN stretching bands at 2262 and 2196 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition. An HRMS analysis of this compound would confirm its molecular formula, C₉H₅N₃OS. No HRMS data for this specific compound has been reported in the available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiophene ring and cyano groups in this compound would be expected to give rise to characteristic absorption maxima (λ_max) in the UV-Vis spectrum. However, no experimental UV-Vis spectroscopic data for this compound could be retrieved.

Single Crystal X-ray Diffraction Studies

Molecular Conformation and Geometry

A successful single-crystal X-ray diffraction study of this compound would reveal the planarity of the thiophene ring, the geometry of the acetamide linkage, and the spatial arrangement of the two cyano groups. This information is crucial for understanding the molecule's steric and electronic properties. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Information Not Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound” pertaining to its crystal packing, intermolecular interactions, or thermal analysis.

The search did not yield any published crystal structures or thermal analysis data (DSC/TGA) specifically for this molecule. Consequently, the requested detailed article focusing on the structural and thermal properties of this compound cannot be generated.

Computational and Theoretical Insights into this compound

A detailed examination of the electronic and structural properties of the novel compound this compound remains an area of emerging research. While comprehensive computational studies specifically targeting this molecule are not extensively available in peer-reviewed literature, analysis of closely related structures provides a foundational understanding of its likely characteristics. This article outlines the theoretical framework and computational methodologies that would be applied to elucidate its molecular behavior.

Theoretical investigations are crucial for predicting the physicochemical properties of novel molecules, offering insights that complement and guide experimental work. For a compound like this compound, computational chemistry serves as a powerful tool to explore its electronic structure, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are standard approaches for such analyses.

Computational and Theoretical Studies

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

The behavior of this compound in different solvent environments is a critical aspect of its characterization. Computational methods, such as Density Functional Theory (DFT), are employed to understand how the solvent influences the molecule's geometric and electronic properties. While specific studies on this compound are not extensively detailed in the public domain, the methodologies applied to similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, offer a framework for such analysis. nih.govacs.org

Theoretical calculations would typically involve optimizing the molecular geometry in both the gas phase and in the presence of various solvents. This allows for the examination of changes in bond lengths, bond angles, and dihedral angles. The polarity of the solvent is expected to have a notable impact on the electronic structure of the molecule, influencing its dipole moment and the distribution of electron density. These studies are fundamental for predicting how the compound will behave in different chemical environments, which is essential for designing synthetic routes and understanding its interaction with biological systems.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities

For this compound, molecular docking studies can predict how it binds to the active site of a specific protein. This involves generating various possible conformations of the ligand and positioning them within the protein's binding pocket. Scoring functions are then used to estimate the binding affinity for each pose, providing a prediction of the most stable binding mode. For instance, in studies of other cyanoacetamide derivatives, molecular docking has been used to predict interactions with enzymes like thymidylate synthase. researchgate.net This approach allows for the ranking of potential drug candidates based on their predicted binding affinities.

Analysis of Protein-Ligand Interactions

Once a plausible binding mode is identified, a detailed analysis of the protein-ligand interactions can be performed. This involves identifying the key amino acid residues in the protein's active site that interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the complex. Understanding these interactions at a molecular level is vital for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. For related acetamide (B32628) compounds, these analyses have been instrumental in identifying potential inhibitors for neurodegenerative enzymes.

In Silico Prediction of Reactivity and Potential Biological Activities

In silico methods are increasingly used to predict the reactivity and potential biological activities of chemical compounds, reducing the need for extensive experimental screening.

Computational tools can predict various physicochemical properties of this compound, such as its lipophilicity (logP), solubility, and pKa. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of a drug's efficacy. Furthermore, quantum chemical calculations can be used to determine reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Based on its structural features, in silico models can predict a range of potential biological activities. For example, the presence of the cyano and acetamide groups suggests potential applications as an insecticide, similar to other cyanoacetamide derivatives that have shown activity against pests like the cowpea aphid. researchgate.netresearchgate.netzenodo.org Additionally, various heterocyclic compounds derived from related cyano-N-(thiophen-2-yl)-acetamide structures have been evaluated for their antitumor activities. researchgate.net These predictions, while theoretical, provide a valuable starting point for experimental validation.

Below is a table summarizing the computational and theoretical approaches discussed:

| Study Type | Methodology | Predicted Insights for this compound |

| Solvent Effects | Density Functional Theory (DFT) | Influence of solvent polarity on molecular geometry and electronic properties. |

| Molecular Docking | Ligand-protein docking simulations | Prediction of binding modes and affinities to specific protein targets. |

| Protein-Ligand Interactions | Analysis of docked complexes | Identification of key interacting amino acid residues and interaction types. |

| Reactivity Prediction | Quantum Chemical Calculations (HOMO-LUMO) | Estimation of chemical reactivity and kinetic stability. |

| Biological Activity Prediction | In silico screening, QSAR models | Prediction of potential therapeutic or pesticidal activities based on structural similarity to known active compounds. |

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Screening for Biological Activities

Derivatives of cyanoacetamide have demonstrated notable activity as enzyme inhibitors. Studies on related structures have shown potent inhibition against several classes of enzymes, highlighting the therapeutic potential of this chemical scaffold.

For instance, a series of thiazolidenebenzenesulfonamide derivatives featuring a 2-cyanophenyl ring were identified as highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Compounds combining 2-cyanophenyl and 4-methyl-5-isopropylthiazole moieties showed extremely potent anti-HIV-1 activity, with EC50 values as low as 0.0017 µM. nih.gov Similarly, another acetamide (B32628) derivative, 2-cyano-N-[3-[6-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]acetamide, was found to be an inhibitor of Tyrosine-protein kinase JAK3 with an IC50 value of 145 nM. zju.edu.cn

Furthermore, research into 2-(thien-2-yl)-acrylonitriles, which share structural similarities, revealed multi-kinase inhibition, with a pronounced effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have also been synthesized as potent reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), with one derivative showing an IC50 of 27 nM. nih.gov In silico docking studies of a pyrazolone-thiadiazole hybrid molecule also suggested potential as a 5-lipoxygenase (5-LOX) inhibitor. mdpi.com

| Compound Class/Derivative | Target Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Thiazolidenebenzenesulfonamide with 2-cyanophenyl ring | HIV-1 Reverse Transcriptase (RT) | 0.0017 µM (EC50) | nih.gov |

| 2-cyano-N-[3-[6-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]acetamide | Tyrosine-protein kinase JAK3 | 145 nM (IC50) | zju.edu.cn |

| 2-(thien-2-yl)-acrylonitriles | VEGFR-2 | Multi-kinase inhibition | nih.gov |

| Imidazopyridine with 2-cyanoacrylamide moiety | TAK1 | 27 nM (IC50) | nih.gov |

| Pyrazolone-thiadiazole hybrid | 5-lipoxygenase (5-LOX) | Potential inhibition (in silico) | mdpi.com |

The ability of this compound class to interact with cellular receptors has been investigated, with a focus on nuclear receptors that play critical roles in cellular function and disease. Research on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene, which are structurally related to the core molecule, has identified them as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). nih.gov

In a human GAL4-RORγ reporter assay, these compounds were confirmed to be potent inverse agonists of RORγt. nih.gov The IC50 values for several derivatives were in the range of 0.5–5 nM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, indicating a high binding affinity to the receptor. nih.gov This interaction decreases the affinity of the receptor for its DNA binding site, thereby modulating gene expression. nih.gov

A significant body of research has focused on the anti-cancer properties of 2-cyano-N-(3-cyano-2-thienyl)acetamide derivatives, particularly their ability to induce apoptosis and affect the cell cycle in cancer cells.

A key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, and its synthesized derivatives showed high inhibitory effects when screened in vitro for their antiproliferative activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). researchgate.net Similarly, other related compounds have been shown to induce apoptosis in MCF-7 cells. mdpi.com For example, one hit compound induced apoptosis in 26.86% of the cell population. mdpi.com

The mechanisms underlying apoptosis induction have also been explored. Synthetic triterpenoids like 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) induce apoptosis in prostate cancer cells through the cleavage of multiple caspases, including caspase-3, -7, -8, and -9. nih.gov This process involves both the extrinsic pathway, via upregulation of death receptors DR4 and DR5, and the intrinsic mitochondrial pathway. nih.gov Another novel inhibitor, a 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole, was also found to strongly induce apoptosis in the HCT116 colon cancer cell line. researchgate.net

In addition to apoptosis, some related molecules can induce cell cycle arrest. For instance, acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid, was found to significantly arrest MCF-7 cells at the G1 phase of the cell cycle, thereby triggering apoptosis. nih.gov

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | MCF-7, NCI-H460, SF-268 | Antiproliferative activity | researchgate.net |

| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Prostate cancer cells (LNCaP, Du145, PC3, etc.) | Apoptosis induction via caspase cleavage and death receptor upregulation | nih.gov |

| Acrylamide (B121943) linked to sulphamethoxazole | HCT116 | Apoptosis induction | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Apoptosis induction (26.86% of cells) | mdpi.com |

| Acetyl-11-keto-β-boswellic acid (AKBA) | MCF-7 | Cell cycle arrest at G1 phase | nih.gov |

The interaction of cyano-containing compounds with DNA is another area of investigation. A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives demonstrated the ability to cleave pBR322 plasmid DNA, an activity that was significantly enhanced upon irradiation at 365 nm. nih.gov

The mechanism of DNA cleavage was found to involve the generation of singlet oxygen and superoxide (B77818) free radicals. nih.gov Furthermore, these compounds exhibited good binding characteristics towards calf thymus DNA (CT-DNA), with binding constants (Kb) determined to be 6.68 × 104 M−1 and 1.19 × 104 M−1 for two different derivatives, suggesting a direct interaction with the DNA molecule. nih.gov

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective molecules.

SAR studies on related compounds have identified specific structural features that are critical for their biological effects. For example, in the study of thiazolidenebenzenesulfonamide derivatives as HIV-1 RT inhibitors, the introduction of a 2-cyanophenyl ring into the molecule was found to significantly enhance anti-HIV-1 activity. nih.gov This highlights the importance of the cyano group and its position on the aromatic ring for potent enzyme inhibition.

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of compounds related to this compound are profoundly influenced by the nature and position of various substituents. Studies on analogous series of compounds have revealed key structure-activity relationships (SAR).

For instance, in a series of thienopyrimidine derivatives, which can be synthesized from 2-aminothiophene-3-carbonitrile (B183302) precursors, the substitution pattern on the pyrimidine (B1678525) ring plays a crucial role in their anti-infective and anticancer activities. The diverse biological effects are attributed to their structural similarity to purine (B94841) bases, allowing them to interact with a variety of biological targets.

In a study focused on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, a remarkable relationship between the structure and insecticidal activity against the cowpea aphid was observed. The open-chain acetamide derivative displayed different potency compared to its cyclized thieno[2,3-b]pyridine (B153569) counterpart, highlighting the impact of conformational rigidity on biological activity.

Furthermore, research on derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has demonstrated that the addition of various heterocyclic rings, such as thiazole (B1198619), pyrazole (B372694), pyridine (B92270), and pyrimidine, leads to compounds with significant antiproliferative activity against human cancer cell lines. The specific heterocyclic system and its substituents were found to be critical determinants of potency and selectivity against different cancer types.

Rational Design Principles for Enhanced Activity

The development of more potent and selective analogs of this compound can be guided by several rational design principles derived from studies of similar compounds.

One key principle is the utilization of bioisosteric replacements. For example, the thienyl group is a well-known bioisostere of the phenyl ring and is often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. The replacement of a phenyl motif with a 2-cyanothiophene group in one class of compounds was shown to enhance potency, selectivity, and metabolic stability.

Structure-based drug design is another powerful approach. By understanding the binding interactions of lead compounds with their molecular targets through techniques like X-ray crystallography and molecular docking, medicinal chemists can design new molecules with improved affinity and specificity. For example, molecular docking studies of various cyanoacetamide derivatives have been used to predict their binding modes and affinities to target proteins, guiding the synthesis of more effective agents.

Furthermore, the principle of conformational constraint can be applied. Cyclizing a flexible molecule can reduce the entropic penalty of binding to a target and lock the molecule in a more bioactive conformation. This was exemplified by the differing activities of the open-chain and cyclized forms of a 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivative.

Finally, the combination of privileged scaffolds is a common strategy. The cyanoacetamide and thienyl moieties are both present in numerous biologically active compounds. Combining these fragments into a single molecule can lead to novel compounds with unique pharmacological profiles.

Mechanistic Elucidation of Biological Action

The precise molecular mechanisms of action for this compound remain to be fully elucidated. However, studies on its analogs provide valuable clues into its potential molecular targets and downstream signaling pathways.

Identification and Validation of Molecular Targets

Based on the activities of related compounds, several potential molecular targets for this compound can be proposed.

One of the most prominent potential targets are protein kinases . The thienopyrimidine scaffold, which is structurally related and can be derived from the starting materials of the title compound, is a well-established kinase inhibitor framework. For example, a structurally related compound, 2-cyano-N-[3-[6-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]acetamide, has been identified as an inhibitor of Tyrosine-protein kinase JAK3 . Various thienyl-containing compounds have also been shown to inhibit receptor tyrosine kinases such as VEGFR-2, which are crucial for angiogenesis and tumor growth.

Another potential target class includes enzymes involved in inflammatory pathways. A study on (E)-2-cyano-N,3-diphenylacrylamide, which shares the cyanoacrylamide moiety, suggested through molecular docking that it may interact with targets such as leukotriene-A4 hydrolase (LT-A4-H) , phosphodiesterase 4B (PDE4B) , and inducible nitric oxide synthase (iNOS) .

Furthermore, given the observed antimicrobial activity of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, it is plausible that this compound could target essential enzymes or cellular processes in bacteria and fungi. Computational studies on this analog suggested potential interactions with DNA bases.

Investigation of Downstream Signaling Pathways

The modulation of the identified molecular targets would, in turn, affect various downstream signaling pathways.

If this compound acts as a kinase inhibitor, it could disrupt signaling cascades crucial for cell proliferation, survival, and angiogenesis. For instance, inhibition of the JAK/STAT pathway, through targeting JAK3, would interfere with cytokine signaling, which is often dysregulated in inflammatory diseases and cancers. Similarly, inhibition of VEGFR-2 would block the downstream signaling pathways that promote endothelial cell migration and proliferation, leading to anti-angiogenic effects.

Should the compound target inflammatory enzymes like iNOS or PDE4B, it would likely modulate inflammatory responses. Inhibition of iNOS would reduce the production of nitric oxide, a key mediator of inflammation. Inhibition of PDE4B would lead to an increase in intracellular cyclic AMP (cAMP) levels, which has broad anti-inflammatory effects.

Role of Specific Moieties in Target Recognition and Modulation

The distinct chemical features of this compound, namely the two cyano groups, the acetamide linker, and the thienyl ring, are all expected to play critical roles in its interaction with biological targets.

The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can also participate in covalent interactions with certain amino acid residues, such as cysteine, in the active site of enzymes. In some kinase inhibitors, the cyano group has been shown to form a key hydrogen bond with the hinge region of the kinase domain.

The thienyl ring , as a bioisostere of a phenyl ring, can engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein. The sulfur atom in the thiophene (B33073) ring can also form specific interactions, such as hydrogen bonds or halogen bonds (if substituted), that are not possible with a phenyl ring.

Advanced Applications in Chemical Research and Development

Utilization as Key Intermediates in Complex Organic Synthesis

Due to its multiple reactive sites, 2-cyano-N-(3-cyano-2-thienyl)acetamide is a highly valuable intermediate in the synthesis of a diverse range of polyfunctional heterocyclic compounds. The cyanoacetamide moiety provides both nucleophilic and electrophilic centers, enabling various cyclization and condensation reactions.

A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant biological and pharmacological relevance. nih.gov The synthesis typically begins with the reaction of a 2-aminothiophene-3-carbonitrile (B183302) derivative with an agent like ethyl cyanoacetate (B8463686) to form the N-(3-cyanothiophen-2-yl)acetamide core. researchgate.netacs.org This intermediate can then undergo intramolecular cyclization or react with various reagents to yield complex structures.

Research has demonstrated that derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide can be used to construct a variety of heterocyclic rings, including:

Thiophenes sapub.org

Thiazoles researchgate.net

Pyrazoles researchgate.net

Pyridines researchgate.net

Pyrimidines researchgate.net

Coumarins researchgate.net

The synthetic pathways often depend on the regioselective attack and cyclization of the cyanoacetamido moiety with different chemical reagents. researchgate.net For example, reaction with malononitrile (B47326) and elemental sulfur can lead to the formation of a thiophene (B33073) ring fused to the parent structure. sapub.org Similarly, reactions with other bidentate reagents can yield thiazole (B1198619) and pyrazole (B372694) derivatives. sapub.org This versatility makes it an essential tool for synthetic chemists aiming to build libraries of complex molecules for further investigation.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Aryl aldehydes, malononitrile/ethyl cyanoacetate | Thieno[2,3-b]pyridine (B153569) | researchgate.net |

| 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide (B32628) | Malononitrile, Sulfur | Thiophene | sapub.org |

| 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Hydrazine (B178648) hydrate | Pyrazole | researchgate.net |

| 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Phenyl isothiocyanate, Chloroacetyl chloride | Thiazole | researchgate.net |

Development of Chemical Probes for Biological Systems

While the direct application of this compound itself in chemical probes is not extensively documented, its derivatives, particularly thieno[2,3-d]pyrimidines, are recognized scaffolds for the development of fluorescent probes. Fluorescent probes are indispensable tools in biology and medicine for visualizing and detecting specific biomolecules, ions, and cellular processes with high sensitivity. nih.gov

The thieno[3,4-d]pyrimidine (B1628787) core, an isomer of the more commonly synthesized thieno[2,3-d]pyrimidine (B153573), has been identified as a DNA and RNA fluorescent probe. rsc.org By modifying this core structure—for instance, through thionation—researchers have developed photosensitizers that are effective in both the presence and absence of molecular oxygen, highlighting the potential of the thienopyrimidine scaffold in probe development. rsc.org These photosensitizers can efficiently generate singlet oxygen, a reactive species used in photodynamic therapy (PDT) for cancer. rsc.org

The development of such probes often relies on the versatile chemistry of the thienopyrimidine system, which can be readily functionalized to tune its photophysical properties or to introduce specific recognition elements for biological targets. The synthesis of these core structures frequently relies on intermediates like this compound, positioning it as a foundational component in the pipeline for creating advanced chemical probes.

Role in Academic Drug Discovery Research (Lead Identification and Optimization)

The compound this compound and its derivatives play a significant role in academic drug discovery, particularly in the identification of new lead compounds and the optimization of existing ones. The thieno[2,3-d]pyrimidine scaffold, readily synthesized from this intermediate, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This scaffold is a bioisostere of purine (B94841), a key component of DNA and RNA, allowing it to interact with many enzymes and receptors that recognize purine-based structures. nih.gov

Derivatives originating from this acetamide have been investigated for a multitude of pharmacological activities, demonstrating its importance in generating diverse compound libraries for high-throughput screening. A notable analogue, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been used to synthesize compounds with significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). researchgate.net

The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The versatile reactivity of the this compound core allows for systematic structural modifications. For example, different substituents can be introduced onto the thiophene or the newly formed pyrimidine (B1678525) ring to explore structure-activity relationships (SAR). This exploration is crucial for enhancing the potency and selectivity of potential drug candidates. Thieno[2,3-d]pyrimidine derivatives have shown promise as kinase inhibitors, which are a major class of anticancer drugs. nih.govsemanticscholar.orgscielo.br

| Compound Class/Derivative | Therapeutic Area | Reported Biological Activity | Reference |

|---|---|---|---|

| Derivatives of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Oncology | Anticancer activity against PC3 and HepG2 cells; pro-apoptotic, anti-metastatic, and anti-angiogenic effects. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Oncology | Inhibitory activity against breast cancer cells. | scielo.br |

| Thieno[2,3-d]pyrimidine derivatives | Oncology | Tyrosine kinase inhibition (e.g., FLT3). | semanticscholar.org |

| Thienyl-acrylonitrile derivatives | Oncology | VEGFR-2 inhibition in hepatocellular carcinoma cells. | nih.gov |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Infectious Disease | Antimicrobial and antifungal activity. | nih.gov |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of synthetic organic chemistry offers exciting prospects for the more efficient and sustainable production of 2-cyano-N-(3-cyano-2-thienyl)acetamide and its derivatives. Future research will likely focus on moving beyond traditional batch synthesis methods to embrace more innovative and greener alternatives.

Emerging Synthetic Technologies:

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from conventional batch processing. researchgate.netacs.orgdurham.ac.ukspringerprofessional.deuc.pt Its application to the synthesis of this compound could offer numerous advantages, including enhanced reaction control, improved safety for handling reactive intermediates, and greater scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and purity. durham.ac.ukspringerprofessional.de

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles for the synthesis of various heterocyclic compounds, including acetamide (B32628) derivatives. researchgate.net Exploring microwave-assisted protocols for the key amide bond formation or the synthesis of the thienyl precursors could significantly shorten production times.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic design. ekb.egarchivepp.comrsc.org Future synthetic routes for this compound should aim to minimize waste, use less hazardous solvents, and improve atom economy. This could involve the use of deep eutectic solvents or solvent-free reaction conditions. rsc.org

Photocatalysis: The use of light to mediate chemical reactions is a rapidly growing field. Photocatalysis could be explored for the functionalization of the thiophene (B33073) ring or for the formation of key bonds in the molecule under mild conditions, potentially offering novel synthetic pathways. rsc.orgbohrium.comrsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Investigating the potential of enzymes to catalyze the formation of the amide linkage in this compound could lead to a highly efficient and sustainable manufacturing process.

Challenges and Future Directions:

A significant challenge lies in the development of robust and scalable synthetic protocols that are both economically viable and environmentally benign. Future research should focus on the design of one-pot or tandem reactions to reduce the number of synthetic steps and purification stages. nih.gov Furthermore, computational studies on the reaction mechanisms can provide valuable insights for optimizing reaction conditions and catalyst selection. nih.gov

Deeper Mechanistic Understanding of Biological Activities

While preliminary studies on related thienyl acetamide compounds have indicated potential biological activities, a comprehensive understanding of the mechanism of action of this compound is currently lacking. Elucidating the molecular targets and the signaling pathways through which this compound exerts its effects is a critical area for future investigation.

Key Research Areas:

Target Identification and Validation: A primary objective will be to identify the specific biomolecules (e.g., enzymes, receptors) with which this compound interacts. This can be achieved through a combination of in vitro screening against panels of known drug targets, affinity chromatography, and proteomic approaches.

Elucidation of Signaling Pathways: Once a molecular target is identified, subsequent research should focus on delineating the downstream signaling cascades that are modulated by the compound. This will involve a range of cell-based assays, including reporter gene assays, Western blotting, and transcriptomic analysis.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity will be crucial. This will involve the synthesis and biological evaluation of a library of analogues to identify the key structural features responsible for its potency and selectivity. nih.gov

A deeper mechanistic understanding will not only validate the therapeutic potential of this compound but also provide a rational basis for the design of more potent and selective second-generation compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.netrsc.orgnih.govnih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates.

Potential Applications for this compound:

Predictive Modeling: AI and ML algorithms can be trained on existing data for thienyl acetamide derivatives to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov These models can then be used to virtually screen large libraries of hypothetical analogues of this compound to identify those with the most promising characteristics.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on a set of desired properties. nih.gov By providing the model with the core structure of this compound and specifying desired improvements (e.g., increased potency, reduced off-target effects), novel analogues with potentially superior therapeutic profiles can be generated.

Optimization of Synthetic Routes: Machine learning algorithms can also be used to predict the outcomes of chemical reactions and to optimize synthetic pathways. This can aid in the development of more efficient and reliable methods for the production of this compound and its derivatives.

The primary challenge in applying AI and ML is the need for large, high-quality datasets. Therefore, a concerted effort to synthesize and biologically profile a diverse range of thienyl acetamide compounds will be essential to fully leverage the power of these computational approaches.

Development of Targeted Analogues with Improved Specificity

A key goal in modern drug development is to design molecules that interact specifically with their intended biological target, thereby minimizing off-target effects and improving the therapeutic index. The development of targeted analogues of this compound will be a crucial step towards its potential clinical application.

Strategies for Improving Specificity:

Structure-Based Drug Design: If the three-dimensional structure of the biological target of this compound is known or can be determined (e.g., through X-ray crystallography or cryo-electron microscopy), this information can be used to design analogues that fit more precisely into the binding site. This approach allows for the rational introduction of chemical modifications that enhance binding affinity and selectivity.

Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent and selective lead compound. This approach could be used to identify novel scaffolds that can be incorporated into the this compound framework.

Conjugation to Targeting Moieties: To enhance delivery to specific cells or tissues, this compound could be conjugated to targeting moieties such as antibodies, peptides, or aptamers that recognize specific cell surface receptors.

The successful development of targeted analogues will require a close interplay between computational modeling, synthetic chemistry, and biological evaluation.

Collaborative Interdisciplinary Research Initiatives

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The future progress of research on this compound will be significantly enhanced by fostering collaborations between researchers from diverse scientific backgrounds.

Potential Collaborative Efforts:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular biology, and pharmaceutical companies with resources for high-throughput screening, preclinical development, and clinical trials, can accelerate the translation of basic research findings into new therapies.

International Research Consortia: The formation of international consortia focused on the development of novel heterocyclic compounds for specific therapeutic areas can pool resources, expertise, and chemical libraries, leading to more rapid progress. researchgate.net

Open Science Initiatives: Sharing data and research findings through open science platforms can foster a more collaborative research environment and prevent duplication of effort.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(3-cyano-2-thienyl)acetamide, and how can reaction progress be monitored?

- Methodological Answer: A common approach involves condensation reactions between cyanoacetic acid derivatives and appropriately substituted thienylamines. For example, analogous syntheses use alkaline or acidic conditions to facilitate substitution or reduction steps, as seen in the preparation of structurally related acetamides . Reaction progress can be monitored via thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:1) . Post-reaction purification often employs crystallization (e.g., using ethanol) or column chromatography to isolate high-purity products .

Q. How should researchers handle safety concerns given limited toxicological data for this compound?

- Methodological Answer: Due to insufficient toxicological studies, assume acute hazards. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to protocols for handling cyanide-containing compounds. Cross-reference safety data from structurally similar acetamides (e.g., N-(3-nitro-phenyl)-N-phenyl-acetamide) for guidance on spill management and first aid .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the thienyl and acetamide moieties. Infrared (IR) spectroscopy can validate cyano (~2200 cm⁻¹) and carbonyl (~1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key) for structural consistency .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping signals in NMR) be resolved during structural elucidation?

- Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping proton and carbon signals. For ambiguous cases, compare experimental data with density functional theory (DFT)-calculated chemical shifts. Additionally, variable-temperature NMR can mitigate signal broadening caused by dynamic molecular effects .

Q. What experimental design principles optimize reaction yields for derivatives of this compound?

- Methodological Answer: Apply design of experiments (DOE) to assess variables like solvent polarity, catalyst loading, and temperature. For example, reflux in toluene:water mixtures (8:2) with sodium azide improved yields in analogous azido-acetamide syntheses . Advanced reactors (e.g., continuous flow systems) enhance reproducibility and scalability .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of its reactivity?

- Methodological Answer: Link experimental observations to computational models (e.g., molecular orbital theory for cyano group electrophilicity). Study nucleophilic attack pathways using Gaussian-based simulations. For biological applications, docking studies can predict interactions with target enzymes, guiding SAR (structure-activity relationship) hypotheses .

Q. What strategies validate potential biological activity (e.g., antimicrobial) while addressing false positives?

- Methodological Answer: Conduct dose-response assays (e.g., MIC for antimicrobial activity) with positive/negative controls. Use orthogonal assays (e.g., fluorescence-based viability tests) to confirm results. For cytotoxicity, pair in vitro cell-line testing with zebrafish embryo models to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.